3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
Boc-3-(Fmoc-aminomethyl)-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side chain amino group. This compound is valuable in the field of proteomics and peptide research due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(Fmoc-aminomethyl)-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Boc group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Fmoc Group: The side chain amino group is then protected with the Fmoc group. .
Industrial Production Methods
Industrial production methods for Boc-3-(Fmoc-aminomethyl)-D-phenylalanine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-3-(Fmoc-aminomethyl)-D-phenylalanine undergoes several types of chemical reactions:
Deprotection Reactions: The Boc and Fmoc groups can be removed under specific conditions. Boc deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid), while Fmoc deprotection is done using basic conditions (e.g., piperidine).
Coupling Reactions: This compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt)
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications .
Scientific Research Applications
Boc-3-(Fmoc-aminomethyl)-D-phenylalanine is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Proteomics: It aids in the study of protein structure and function.
Drug Development: It is used in the design and synthesis of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various applications
Mechanism of Action
The mechanism of action of Boc-3-(Fmoc-aminomethyl)-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-3-(Fmoc-aminomethyl)-L-phenylalanine: The L-isomer of the compound, used similarly in peptide synthesis.
Boc-3-(Fmoc-aminomethyl)-glycine: A similar compound with glycine instead of phenylalanine.
Boc-3-(Fmoc-aminomethyl)-alanine: A similar compound with alanine instead of phenylalanine
Uniqueness
Boc-3-(Fmoc-aminomethyl)-D-phenylalanine is unique due to its D-configuration, which can impart different biological properties compared to its L-isomer. This can be particularly useful in the design of peptide-based drugs with enhanced stability and activity .
Properties
Molecular Formula |
C30H32N2O6 |
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Molecular Weight |
516.6 g/mol |
IUPAC Name |
3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-25(27(33)34)16-18-9-8-10-19(15-18)26(31)28(35)37-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34) |
InChI Key |
WFUFFVIWQSCGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
Origin of Product |
United States |
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